molecular formula C21H18N4O4S B295778 methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate

methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate

Katalognummer: B295778
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: HUQWFUMHJMGGNG-AXPJIBDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate is not fully understood. However, it has been suggested that it exerts its antimicrobial activity by inhibiting the growth of bacteria through the disruption of the bacterial cell wall. Moreover, its antioxidant and anti-inflammatory properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to possess potent antimicrobial, antioxidant, and anti-inflammatory properties. Moreover, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for the treatment of various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate in lab experiments is its potent antimicrobial, antioxidant, and anti-inflammatory properties. Moreover, its ability to exhibit significant cytotoxicity against various cancer cell lines makes it a potential candidate for the development of novel anticancer drugs. However, one of the major limitations of using this compound in lab experiments is its high cost and limited availability.

Zukünftige Richtungen

There are several future directions for the research and development of methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate. One potential direction is the development of novel antimicrobial agents based on this compound. Moreover, its potent antioxidant and anti-inflammatory properties make it a potential candidate for the development of novel therapeutics for the treatment of various inflammatory diseases. Furthermore, its ability to exhibit significant cytotoxicity against various cancer cell lines makes it a potential candidate for the development of novel anticancer drugs.

Synthesemethoden

The synthesis of methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate involves the reaction between 2-furylcarboxaldehyde and 4-amino benzoic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with propyl isocyanate and thiourea to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Methyl 4-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various gram-positive and gram-negative bacteria. Moreover, it has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

Molekularformel

C21H18N4O4S

Molekulargewicht

422.5 g/mol

IUPAC-Name

methyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C21H18N4O4S/c1-3-4-17-24-25-18(22)15(19(26)23-21(25)30-17)11-14-9-10-16(29-14)12-5-7-13(8-6-12)20(27)28-2/h5-11,22H,3-4H2,1-2H3/b15-11-,22-18?

InChI-Schlüssel

HUQWFUMHJMGGNG-AXPJIBDUSA-N

Isomerische SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)C(=O)N=C2S1

Kanonische SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)C(=O)N=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.